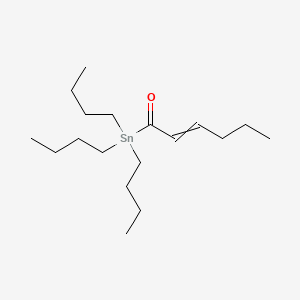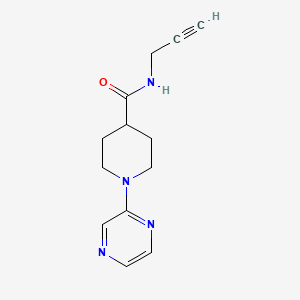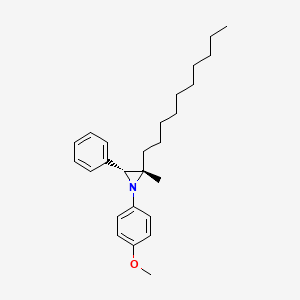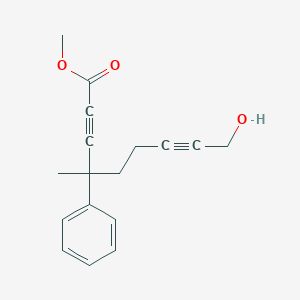
1-(Tributylstannyl)hex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)hex-2-EN-1-one is an organotin compound that features a vinylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Tributylstannyl)hex-2-EN-1-one can be synthesized through the hydrostannation of terminal alkynes. This process involves the addition of tributyltin hydride to an alkyne in the presence of a palladium catalyst. The reaction typically proceeds with high regioselectivity, favoring the formation of the vinylstannane product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tributylstannyl)hex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The vinylstannane moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinylstannane to alkanes.
Substitution: The stannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly employed in Stille coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted alkenes or aromatic compounds.
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)hex-2-EN-1-one has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Tributylstannyl)hex-2-EN-1-one involves the formation of reactive intermediates, such as radicals or organometallic complexes. These intermediates facilitate various chemical transformations, including the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
trans-1,2-Bis(tributylstannyl)ethene: Another organotin compound with similar reactivity but different structural features.
2-(Tributylstannyl)thiophene: A related compound used in similar types of reactions.
Uniqueness
1-(Tributylstannyl)hex-2-EN-1-one is unique due to its specific vinylstannane structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and material science .
Propiedades
Número CAS |
648428-88-0 |
|---|---|
Fórmula molecular |
C18H36OSn |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
1-tributylstannylhex-2-en-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h4-5H,2-3H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
JISUAOCIWQKJAX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(=O)C=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

propanedinitrile](/img/structure/B15167346.png)
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)


![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
